molecular formula C23H25IN2O5 B12620493 C23H25IN2O5

C23H25IN2O5

Cat. No.: B12620493
M. Wt: 536.4 g/mol
InChI Key: WZXJKWSWTCGCOP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves several steps. One common method includes the reaction of 3-iodo-4-isopropoxy-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the desired pyrimidine derivative. Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in disrupting cellular processes critical for the survival and proliferation of certain pathogens or cancer cells .

Comparison with Similar Compounds

Ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with similar compounds such as:

  • Ethyl 4-(3-chloro-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • Ethyl 4-(3-bromo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • Ethyl 4-(3-fluoro-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The iodine atom in the original compound imparts unique reactivity and biological activity compared to its chloro, bromo, and fluoro analogs .

Properties

Molecular Formula

C23H25IN2O5

Molecular Weight

536.4 g/mol

IUPAC Name

2-[3-(4-methoxy-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)prop-2-ynoxy]benzenecarboximidate;hydroiodide

InChI

InChI=1S/C23H24N2O5.HI/c1-25(2)11-10-15-13-19-21(30-14-29-19)22(27-3)20(15)17(25)8-6-12-28-18-9-5-4-7-16(18)23(24)26;/h4-5,7,9,13,17H,10-12,14H2,1-3H3,(H-,24,26);1H

InChI Key

WZXJKWSWTCGCOP-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC2=CC3=C(C(=C2C1C#CCOC4=CC=CC=C4C(=N)[O-])OC)OCO3)C.I

Origin of Product

United States

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